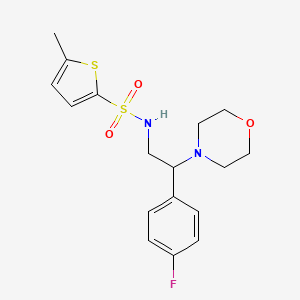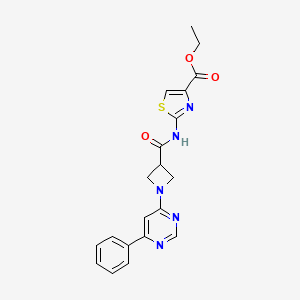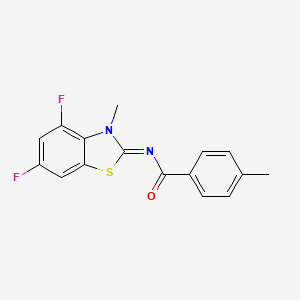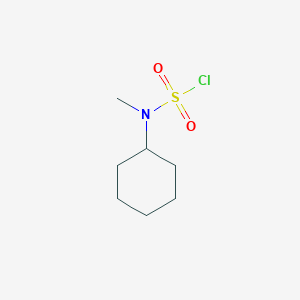
4-Chloro-N-(2-(3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Chloro-N-(2-(3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)aniline” is a chemical substance with a complex structure. It is related to a family of compounds that include 4-chlorobenzyl groups .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes a 4-chlorobenzyl group, a 1,2,4-triazinyl group, and an aniline group .Applications De Recherche Scientifique
Heterocyclic Compounds and Biological Significance
Triazine derivatives are an integral part of medicinal chemistry due to their varied biological activities. They have been synthesized and evaluated across different models, exhibiting a broad spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. This makes the triazine nucleus an interesting core moiety for researchers aiming at the development of future drugs, highlighting its importance in drug discovery and development processes (Verma, Sinha, & Bansal, 2019).
Synthesis and Structural Properties
The synthetic routes and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, through the interaction of chloral with substituted anilines, highlight the chemical versatility of triazine and its derivatives. Such compounds have potential applications in the development of new materials and pharmaceuticals, showcasing the significance of triazine derivatives in synthetic chemistry (Issac & Tierney, 1996).
Eco-friendly Synthesis
The eco-friendly synthesis of 1,2,4-triazine derivatives points to the environmental benefits of employing greener synthesis methods for these compounds. The extensive documentation in literature regarding their synthesis and applications further supports their importance in both academic and industrial settings. This approach not only aligns with sustainable chemistry principles but also opens up avenues for the development of environmentally benign methodologies in chemical synthesis (Rani & Kumari, 2020).
Proton-Conducting Polymeric Membranes
The application of triazine derivatives in the development of proton-conducting fuel cell membranes showcases their importance in the field of energy. These derivatives have been found to significantly improve the basic characteristics of electrolyte membranes, demonstrating the utility of triazine derivatives in enhancing the performance of energy storage and conversion devices (Prozorova & Pozdnyakov, 2023).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-N-[(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4S/c1-13-18(10-11-22-17-8-6-16(21)7-9-17)23-19(25-24-13)26-12-14-2-4-15(20)5-3-14/h2-11,22H,12H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNJBISTRCFIKZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2535883.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2535887.png)
![Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2535888.png)
![2-[(4-Methylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2535891.png)
![N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2535893.png)

![2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B2535896.png)





![2-Chloro-4-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2535904.png)